molecular formula C19H24FN3O2S B2430631 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1448128-18-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2430631
CAS No.: 1448128-18-4
M. Wt: 377.48
InChI Key: WSKUJBAHNGOFAB-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
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Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's unique pharmacological properties.
  • Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring enhances the compound's interaction with biological targets.
  • Methanesulfonamide Group : This functional group is critical for the compound's biological activity, particularly in enzyme inhibition.

The molecular formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.4 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:

  • Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.
  • NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation.

Anticancer Potential

This compound has also been investigated for its anticancer properties:

  • Protein Kinase Inhibition : Similar pyrazole derivatives have demonstrated efficacy as protein kinase inhibitors, which are vital in cancer signaling pathways.
  • Cytotoxicity Studies : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Pyrazole Ring : Utilizing cyclopentyl and cyclopropyl precursors.
  • Introduction of Methanesulfonamide Group : This step is crucial for enhancing biological activity.
  • Final Coupling with 4-Fluorophenyl Group : Ensures the stability and efficacy of the final product.

Case Studies and Research Findings

StudyFindings
Demonstrated anti-inflammatory effects through NF-kB inhibition and cytokine modulation.
Identified potential anticancer properties via protein kinase inhibition.
Suggested applications in treating metabolic syndrome due to favorable pharmacological profiles.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c20-16-9-5-14(6-10-16)13-26(24,25)21-12-17-11-19(15-7-8-15)23(22-17)18-3-1-2-4-18/h5-6,9-11,15,18,21H,1-4,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUJBAHNGOFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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